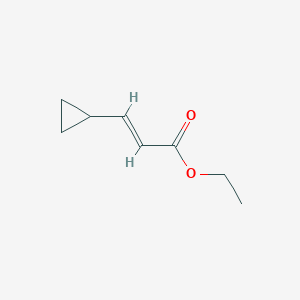

(E)-3-Cyclopropyl-acrylic acid ethyl ester

Description

Significance of the Cyclopropyl (B3062369) Moiety in Organic Synthesis

The cyclopropyl group, a three-membered carbocyclic ring, is more than just a simple cycloalkane. Its strained ring structure imparts unusual bonding characteristics and significant reactivity. The C-C bonds in a cyclopropane (B1198618) ring possess a higher degree of p-orbital character than typical alkanes, leading to properties that are often compared to those of a carbon-carbon double bond. This "pseudo-double bond" character allows the cyclopropyl group to participate in various chemical transformations and to influence the electronic properties of adjacent functional groups.

In the realm of medicinal chemistry, the incorporation of a cyclopropyl moiety into a drug candidate can have profound effects on its pharmacological profile. It can enhance metabolic stability by blocking sites susceptible to enzymatic oxidation, improve potency by locking the molecule into a bioactive conformation, and modulate lipophilicity, thereby affecting absorption, distribution, metabolism, and excretion (ADME) properties.

Overview of Acrylic Ester Chemistry and its Stereochemical Importance

Acrylic esters are α,β-unsaturated esters that serve as highly versatile intermediates in organic synthesis. The presence of a conjugated system, consisting of a carbon-carbon double bond and a carbonyl group, makes them susceptible to a variety of chemical reactions. They are excellent Michael acceptors, readily undergoing conjugate addition with a wide range of nucleophiles. libretexts.org Furthermore, the double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, and can be a substrate for various polymerization processes. marquette.edu

The stereochemistry of the double bond in acrylic esters, designated as either (E) (entgegen, opposite) or (Z) (zusammen, together), is of paramount importance. rsc.org The spatial arrangement of the substituents on the double bond can significantly influence the molecule's reactivity, the stereochemical outcome of its reactions, and, in the context of biologically active molecules, its interaction with enzymes and receptors. mdpi.com The (E)-configuration, as seen in the title compound, generally represents the thermodynamically more stable isomer due to reduced steric hindrance between the substituents on the double bond.

Scope and Research Directions for (E)-3-Cyclopropyl-acrylic acid ethyl ester

The combination of the cyclopropyl ring and the acrylic ester functionality in this compound opens up numerous avenues for research. Its potential as a building block in the synthesis of novel organic compounds is a primary area of interest. The reactivity of the acrylic ester moiety can be exploited for the introduction of various functional groups and the construction of new carbon-carbon and carbon-heteroatom bonds.

Current research directions are likely to focus on several key areas:

Michael Additions: Utilizing the compound as a Michael acceptor to introduce the cyclopropyl-ethyl-ester fragment into larger molecules. This could be a valuable strategy in the synthesis of complex natural products and pharmaceutical intermediates. libretexts.org

Cycloaddition Reactions: Exploring its participation in [2+2], [3+2], and [4+2] cycloaddition reactions to construct various carbocyclic and heterocyclic ring systems. researchgate.netuchicago.edulibretexts.org

Polymer Chemistry: Investigating its potential as a monomer in polymerization reactions to create novel polymers with unique properties conferred by the pendant cyclopropyl groups. researchgate.net

Medicinal Chemistry: Employing it as a scaffold for the synthesis of new bioactive molecules, where the cyclopropyl group can be used to fine-tune the pharmacological properties of the target compounds.

The synthesis of this compound itself is an area of interest, with methods like the Horner-Wadsworth-Emmons and Wittig reactions being common strategies to achieve the desired (E)-stereoselectivity. A Chinese patent describes a method for its preparation from cyclopropanecarboxaldehyde (B31225) and an ester in the presence of a base. google.com

Table 2: Common Synthetic Routes to α,β-Unsaturated Esters

| Reaction | Description | Stereoselectivity |

| Horner-Wadsworth-Emmons Reaction | Reaction of a phosphonate (B1237965) carbanion with an aldehyde or ketone. | Generally high (E)-selectivity. |

| Wittig Reaction | Reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. | Stereoselectivity depends on the nature of the ylide. Stabilized ylides often give (E)-alkenes. |

The future of research on this compound will likely involve a deeper exploration of its reactivity profile and its application in the synthesis of complex and functionally diverse molecules. As our understanding of the unique properties of the cyclopropyl group continues to grow, so too will the potential applications of this versatile chemical building block.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-cyclopropylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-2-10-8(9)6-5-7-3-4-7/h5-7H,2-4H2,1H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBCPBSHJYHXQV-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21014-26-6, 5808-99-1 | |

| Record name | ethyl (2E)-3-cyclopropylprop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5808-99-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for E 3 Cyclopropyl Acrylic Acid Ethyl Ester and Analogues

Classical Esterification and Condensation Approaches

Traditional methods for forming the ester and the α,β-unsaturated system are foundational in the synthesis of (E)-3-cyclopropyl-acrylic acid ethyl ester. These include the Knoevenagel condensation to construct the carbon-carbon double bond and direct esterification to form the ethyl ester.

Knoevenagel Condensation and Related Methods

The Knoevenagel condensation is a prominent reaction for C-C bond formation, typically involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group. researchgate.net This method is particularly useful for synthesizing substituted olefins. organic-chemistry.org

A common route to cyclopropyl (B3062369) acrylic derivatives involves the reaction of cyclopropanecarboxaldehyde (B31225) with malonic acid or its derivatives. This reaction is often carried out in the presence of a base such as pyridine (B92270). This method has been documented in established chemical literature.

An alternative condensation approach involves the reaction of cyclopropanecarboxaldehyde with an ester in the presence of a base. google.com For instance, reacting cyclopropanecarboxaldehyde with an acetic acid ester, like ethyl acetate (B1210297), under basic conditions can yield the desired this compound. google.com The choice of base and solvent is crucial for optimizing the yield and selectivity of this reaction.

| Reactants | Catalyst/Base | Product |

| Cyclopropanecarboxaldehyde, Malonic Acid | Pyridine | 3-Cyclopropylacrylic acid |

| Cyclopropanecarboxaldehyde, Ethyl Acetate | Sodium Metal | This compound |

Direct Esterification of Cyclopropylacrylic Acid with Ethanol (B145695)

The Fischer esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This equilibrium-driven reaction can be employed to synthesize this compound from 3-cyclopropylacrylic acid and ethanol. masterorganicchemistry.com

The reaction is typically catalyzed by a strong acid, such as sulfuric acid or tosic acid. masterorganicchemistry.com To favor the formation of the ester, an excess of the alcohol (ethanol) is often used as the solvent. The efficiency of the esterification can be influenced by reaction temperature and catalyst concentration. researchgate.net Lewis acids can also be utilized as catalysts for this transformation. rug.nl

| Reactants | Catalyst | Product |

| 3-Cyclopropylacrylic acid, Ethanol | Sulfuric Acid | This compound |

Cyclopropanation Methodologies

While the above methods start with a pre-formed cyclopropyl ring, it is also possible to introduce the cyclopropyl group onto an acrylic acid ester backbone.

Wittig Reactions with Phosphonate (B1237965) Derivatives

The Wittig reaction and its variations, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for alkene synthesis. nih.govwebassign.net These reactions involve the treatment of an aldehyde or ketone with a phosphorus ylide or a phosphonate carbanion. nih.gov

In the context of synthesizing this compound, a phosphonate derivative can be reacted with cyclopropanecarboxaldehyde. google.com The HWE reaction, in particular, is known for producing predominantly E-alkenes. nih.gov This method offers high stereoselectivity, which is advantageous for obtaining the desired (E)-isomer of the final product. The reaction of cyclopropanecarboxaldehyde with a phosphonate derivative in the presence of a base provides a direct route to the target cyclopropyl acrylic ester. google.com

| Reactants | Reaction Type | Product |

| Cyclopropanecarboxaldehyde, Phosphonate Derivative | Horner-Wadsworth-Emmons | This compound |

Metal-Catalyzed Cyclopropanation Reactions

Metal-catalyzed reactions offer powerful and versatile methods for the formation of cyclopropane (B1198618) rings, often with high levels of stereocontrol.

A notable advancement in cyclopropane synthesis involves the use of Rhodium(III) catalysis, initiated by C-H activation. This methodology allows for the diastereoselective [2+1] annulation of N-enoxyphthalimides with alkenes to generate trans-1,2-disubstituted cyclopropanes. nih.gov The reaction is believed to proceed through the directed activation of a vinylic C-H bond, forming a seven-membered rhodacycle intermediate. nih.gov This intermediate then engages with an electron-deficient alkene, such as an acrylate (B77674), in a [2+1] annulation to furnish the cyclopropane ring.

The development of specific ligands has been crucial to the success of this reaction. For instance, a specially designed monosubstituted isopropylcyclopentadienyl ligand has been shown to significantly enhance both the yield and diastereoselectivity of the cyclopropanation. nih.gov This approach has been successfully applied to the cyclopropanation of allylic alcohols, where the oxyphthalimide group serves multiple roles: directing the C-H activation, acting as an internal oxidant for the Rh(III) catalyst, and controlling the diastereoselectivity in conjunction with the allylic alcohol. organic-chemistry.orgresearchgate.net Mechanistic studies suggest an irreversible C-H activation followed by the formation of a rhodium-carbene, which then undergoes stereoselective intramolecular cyclopropanation. organic-chemistry.org

Table 1: Key Features of Rh(III)-Catalyzed Cyclopropanation

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Rhodium(III) complexes | nih.gov |

| Key Step | C-H bond activation | nih.govorganic-chemistry.org |

| Reactants | N-enoxyphthalimides and alkenes (e.g., acrylates) | nih.gov |

| Selectivity | High diastereoselectivity for trans-cyclopropanes | nih.gov |

| Ligand Effect | Isopropylcyclopentadienyl ligand improves yield and selectivity | nih.gov |

Copper-catalyzed reactions provide another powerful avenue for the synthesis of functionalized cyclopropanes. A notable strategy is the diastereo- and enantioselective desymmetrization of cyclopropenes to produce nonracemic cyclopropylboronates. nih.govscispace.com This method is significant as cyclopropylboronates are versatile building blocks in organic synthesis, readily participating in cross-coupling reactions to form various functionalized cyclopropanes. scispace.com

The process involves the reaction of a cyclopropene with a diboron compound in the presence of a chiral copper(I) catalyst. This leads to the formation of a cyclopropylcopper intermediate which can then be trapped with an electrophile. nih.govscispace.com This approach is advantageous as it can generate enantiomerically enriched cyclopropylboronates, including those with quaternary stereocenters, without the need for a directing group. scispace.com The resulting chiral cyclopropylboronates can then be utilized in subsequent reactions, such as Suzuki-Miyaura coupling, to introduce the cyclopropyl group onto an acrylate backbone.

A related copper-catalyzed method is the hydroallylation of disubstituted cyclopropenes. rsc.orgnih.gov In this process, an in situ formed copper hydride species adds across the double bond of the cyclopropene, creating a cyclopropyl copper intermediate that can be trapped by an allyl electrophile, yielding highly substituted cyclopropanes. rsc.orgnih.gov

Table 2: Characteristics of Copper-Catalyzed Desymmetrization of Cyclopropenes

| Characteristic | Description | Reference |

|---|---|---|

| Catalyst | Chiral Copper(I) complexes | scispace.com |

| Substrate | Cyclopropenes | nih.govscispace.com |

| Product | Enantiomerically enriched cyclopropylboronates | nih.govscispace.com |

| Key Feature | Desymmetrization of meso-cyclopropenes | scispace.com |

| Synthetic Utility | Products are versatile intermediates for cross-coupling | scispace.com |

Ylide-Mediated Cyclopropanation

Ylide-mediated reactions represent a classic and highly effective method for the synthesis of cyclopropanes. nih.gov Specifically, sulfur ylides are commonly employed to react with Michael acceptors, such as α,β-unsaturated esters like ethyl acrylate, to form cyclopropane rings. bris.ac.uk The reaction proceeds through the initial addition of the ylide to the β-carbon of the acrylate, forming a betaine (B1666868) intermediate, which then undergoes intramolecular ring closure to yield the cyclopropane. bris.ac.uk

The stereoselectivity of the reaction can be influenced by the stability of the ylide. For instance, stabilized sulfur ylides (e.g., ester-stabilized) have been shown to react with acyclic enones with varying degrees of enantioselectivity. bris.ac.uk A study on the cyclopropanation of propargyl sulfur ylide with acrylate demonstrated that by optimizing the structure of the sulfur ylide and the reaction conditions, a high yield (75%) and excellent diastereoselectivity (96% d.e.) for the trans-2-ethynyl cyclopropane carboxylate could be achieved. researchgate.net This highlights the potential for controlling the stereochemical outcome to favor the desired (E)-configuration in the synthesis of 3-cyclopropyl-acrylic acid ethyl ester analogues.

Table 3: Aspects of Ylide-Mediated Cyclopropanation

| Aspect | Description | Reference |

|---|---|---|

| Reagents | Sulfur ylides and α,β-unsaturated esters | bris.ac.ukresearchgate.net |

| Intermediate | Betaine | bris.ac.uk |

| Key Challenge | Controlling stereoselectivity | bris.ac.uk |

| Optimization | Ylide structure and reaction conditions can improve yield and diastereoselectivity | researchgate.net |

| Application | Synthesis of trans-disubstituted cyclopropanes | researchgate.net |

Advanced Cross-Coupling and Functionalization Techniques

Cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds.

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate. nih.govlibretexts.orgyonedalabs.com This reaction is widely used due to the stability and low toxicity of the boron reagents and its tolerance of a wide range of functional groups. nih.gov For the synthesis of this compound, this reaction can be employed by coupling cyclopropylboronic acid or its derivatives with an (E)-ethyl 3-bromoacrylate.

The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the ethyl bromoacrylate, followed by transmetalation with the cyclopropylboronic acid derivative (activated by a base), and finally reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. libretexts.org While highly effective, challenges such as protodeboronation of the cyclopropylboronic acid can occur. nih.gov The reaction has been successfully applied to the coupling of cyclopropylboronic acids with various aryl and alkenyl halides, demonstrating its utility in forming the C(sp²)-C(sp³) bond required for the target molecule. researchgate.netresearchgate.net

Table 4: Parameters of Suzuki-Miyaura Coupling for Cyclopropyl Acrylate Synthesis

| Parameter | Details | Reference |

|---|---|---|

| Catalyst | Palladium(0) complexes | nih.govlibretexts.org |

| Coupling Partners | Cyclopropylboronic acid and (E)-ethyl 3-bromoacrylate | nih.govresearchgate.net |

| Base | Required for activation of the boronic acid | libretexts.org |

| Key Bond Formation | C(sp²)-C(sp³) | researchgate.net |

| Side Reaction | Protodeboronation | nih.gov |

The Heck reaction is another powerful palladium-catalyzed method for C-C bond formation, typically involving the coupling of an aryl or vinyl halide with an alkene in the presence of a base. organic-chemistry.org For the synthesis of this compound, a variation of the Heck reaction can be envisioned where a cyclopropyl halide is coupled with ethyl acrylate. However, a more common approach is the coupling of an aryl or vinyl halide with a cyclopropyl-substituted alkene. A key advantage of the Heck reaction is its excellent trans selectivity, which is ideal for obtaining the (E)-isomer of the target compound. organic-chemistry.org

The reaction mechanism involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the olefin, β-hydride elimination, and reductive elimination to regenerate the catalyst. libretexts.org The regioselectivity of the reaction can be influenced by steric and electronic factors. libretexts.org An interesting application is the intramolecular Heck reaction, which often exhibits enhanced efficiency and selectivity. libretexts.org Furthermore, Heck-type reactions using organoboron reagents, such as phenylboronic acid, as the arylating agent in the presence of an oxidant have also been developed. nih.gov

Table 5: Overview of the Heck Reaction for Olefin Functionalization

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Palladium(0) complexes | organic-chemistry.org |

| Reactants | Aryl/vinyl halide and an alkene (e.g., ethyl acrylate) | organic-chemistry.orgyoutube.com |

| Selectivity | High trans selectivity | organic-chemistry.org |

| Mechanism Steps | Oxidative addition, migratory insertion, β-hydride elimination | libretexts.org |

| Variations | Intramolecular Heck reaction, use of organoboron reagents | libretexts.orgnih.gov |

Carboarylation of Alkenes via Photoredox/Nickel Catalysis

The convergence of photoredox and nickel catalysis has enabled powerful methods for the difunctionalization of alkenes, including three-component carboarylation reactions. nih.govdntb.gov.uanih.gov This strategy allows for the simultaneous installation of two different carbon-based groups across a double bond in a single step, offering a rapid way to build molecular complexity from simple, readily available starting materials. nih.govnih.gov The process is generally characterized by its mild reaction conditions, operational simplicity, and broad tolerance of various functional groups. dntb.gov.ua

The general mechanism involves a dual catalytic cycle. A photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process to generate a radical species from a suitable precursor. nih.govresearchgate.net Concurrently, a nickel catalyst activates the alkene and the aryl coupling partner. The photogenerated radical adds to the alkene, which is then intercepted by the nickel complex. nih.govresearchgate.net Subsequent reductive elimination from a high-valent nickel intermediate forges the final C-C bond and regenerates the active nickel(I) species, thus completing the catalytic cycle. nih.govresearchgate.net

This methodology has been successfully applied to a wide range of alkenes, including electron-poor alkenes like acrylates, as well as various alkyl radical precursors and aryl halides. dntb.gov.uanih.gov The versatility of this approach allows for the synthesis of a diverse array of α-aryl carbonyl compounds. For instance, the reaction can be adapted for the enantioselective synthesis of α-arylated carbonyls by employing chiral ligands in the nickel catalytic system. nih.gov A notable application involves the reaction with ester-substituted cyclopropyl alkenes, which can undergo a sequence of radical addition, ring-opening, and subsequent aryl coupling to generate more complex structures. nih.gov This highlights the potential of the strategy for creating analogues of this compound through the careful selection of alkene, radical precursor, and aryl halide.

Table 1: Representative Substrate Scope in Photoredox/Nickel-Catalyzed Carboarylation of Alkenes

| Alkene Substrate | Alkyl Source | Aryl Source | Catalyst System | Product Type | Ref |

| Acrylates | Alkyltrifluoroborates | Aryl Bromides | Ni(II)/Photocatalyst | α-Aryl-β-alkyl Carbonyls | nih.gov |

| General Alkenes | Acyl Chlorides | Alkanes/Aldehydes | Ni/Sodium Decatungstate | Functionalized Ketones | nih.gov |

| Styrenes | Alkyl Groups | Sulfonyl Moieties | Ni/Photocatalyst | Arylated Alkanes | dntb.gov.ua |

Synthesis via Functionalized Cyclopropylmagnesium Reagents

A direct and effective route to functionalized cyclopropanes involves the use of cyclopropylmagnesium reagents. These organometallic intermediates can be prepared through a halogen-magnesium exchange reaction from the corresponding cyclopropyl halides. scispace.com This method provides access to nucleophilic cyclopropyl units that can be coupled with a variety of electrophiles to form new carbon-carbon bonds. scispace.com

The synthesis typically begins with a substituted cyclopropyl halide, such as cis-2-iodo-cyclopropanecarboxylic acid ethyl ester. scispace.com This precursor is treated with a Grignard reagent like isopropylmagnesium chloride (iPrMgCl) in an ethereal solvent such as tetrahydrofuran (THF) at low temperatures (e.g., -40 °C). scispace.com The halogen-magnesium exchange proceeds rapidly to generate the desired functionalized cyclopropylmagnesium reagent. scispace.com

Once formed, this reactive intermediate can be coupled with a suitable electrophile. For the synthesis of analogues of this compound, an appropriate α,β-unsaturated ester bearing a leaving group, such as 2-(bromomethyl)acrylic acid ethyl ester, can be used. scispace.com The addition of the cyclopropylmagnesium reagent to the electrophile, often facilitated by a copper catalyst like CuCN·2LiCl, leads to the formation of the target structure. scispace.com The reaction is typically quenched with an aqueous solution of ammonium chloride, followed by standard extraction and purification procedures like flash column chromatography. scispace.com This strategy has been shown to produce the desired products in high yields. scispace.com

Table 2: Synthesis of a this compound Analogue via a Cyclopropylmagnesium Reagent

| Cyclopropyl Precursor | Reagent | Electrophile | Catalyst | Product | Yield | Ref |

| cis-2-Iodo-cyclopropanecarboxylic acid ethyl ester | iPrMgCl | 2-(Bromomethyl)acrylic acid ethyl ester | CuCN·2LiCl | 2-(2-Ethoxycarbonyl-cyclopropylmethyl)-acrylic acid ethyl ester | 81% | scispace.com |

Stereochemical Control and Diastereoselective Synthesis

(E)/(Z) Isomer Control in Olefin Formation

The formation of the α,β-unsaturated ester moiety in (E)-3-Cyclopropyl-acrylic acid ethyl ester presents a classic challenge of controlling the geometry of the carbon-carbon double bond to favor the desired (E)-isomer over the (Z)-isomer. The most common and effective methods for this transformation are the Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction.

The stereochemical outcome of these olefination reactions is highly dependent on the nature of the phosphorus reagent and the reaction conditions. In the Wittig reaction, the use of stabilized ylides, such as ethyl (triphenylphosphoranylidene)acetate, generally leads to a thermodynamic product distribution, favoring the more stable (E)-alkene. organic-chemistry.orgwikipedia.org This is because the stabilized ylide can undergo reversible addition to the aldehyde, allowing for equilibration to the more stable anti-oxaphosphetane intermediate, which then collapses to the (E)-alkene.

The Horner-Wadsworth-Emmons reaction, which utilizes phosphonate (B1237965) carbanions, is particularly well-suited for the stereoselective synthesis of (E)-α,β-unsaturated esters. wikipedia.org The reaction of an aldehyde, in this case, cyclopropanecarboxaldehyde (B31225), with a phosphonate ester like triethyl phosphonoacetate, typically exhibits high selectivity for the (E)-isomer. nrochemistry.comenamine.net This preference is attributed to the thermodynamic stability of the intermediates leading to the (E)-product. The use of certain conditions, such as the Masamune-Roush conditions (LiCl, DBU in acetonitrile), can further enhance the (E)-selectivity. nrochemistry.com

Conversely, to achieve the (Z)-isomer, modifications to the standard HWE reaction are necessary. The Still-Gennari olefination, which employs phosphonates with electron-withdrawing groups on the phosphorus-bound esters (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) and specific base/solvent systems (e.g., KHMDS/18-crown-6 in THF), kinetically favors the formation of the (Z)-alkene. nrochemistry.com This is due to the accelerated elimination of the initially formed syn-oxaphosphetane intermediate.

Below is a comparative table illustrating the expected stereochemical outcomes for the reaction between cyclopropanecarboxaldehyde and phosphorus-stabilized reagents under different conditions.

| Reaction Type | Phosphorus Reagent | Typical Conditions | Major Isomer |

| Wittig Reaction | Ethyl (triphenylphosphoranylidene)acetate (Stabilized Ylide) | Aprotic solvent (e.g., THF) | (E) |

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | NaH or DBU/LiCl | (E) |

| Still-Gennari Olefination | Ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate | KHMDS, 18-crown-6, THF, -78 °C | (Z) |

Diastereoselective Induction in Cyclopropane (B1198618) Ring Formation

The formation of the cyclopropane ring itself can be a source of stereoisomerism if the precursor alkene is appropriately substituted. While this compound does not possess additional stereocenters on the cyclopropane ring that would lead to diastereomers, the principles of diastereoselective cyclopropanation are crucial in the synthesis of more complex, substituted analogs.

One of the most powerful methods for diastereoselective cyclopropanation is the Simmons-Smith reaction and its modifications. nih.gov This reaction involves the use of an organozinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple or diethylzinc (B1219324) (Furukawa reagent). When applied to chiral alkenes, particularly those containing a directing group such as a hydroxyl or amine, the cyclopropanation can proceed with high diastereoselectivity. wiley-vch.denih.gov For instance, the cyclopropanation of a chiral allylic alcohol often occurs on the face of the double bond syn to the hydroxyl group, which coordinates to the zinc reagent.

In the context of precursors to cyclopropyl (B3062369) acrylic esters, a diastereoselective Simmons-Smith cyclopropanation of a chiral α,β-unsaturated ester, where the ester group is derived from a chiral auxiliary, could establish the stereochemistry of the cyclopropane ring relative to other substituents. The chiral auxiliary can then be cleaved to afford the desired cyclopropyl ester.

Another approach involves the Michael-initiated ring closure (MIRC) reaction. This method can be rendered diastereoselective by the use of chiral auxiliaries or chiral catalysts. The reaction of a nucleophile with an α,β-unsaturated compound, followed by an intramolecular cyclization, can generate cyclopropanes with a high degree of stereocontrol.

The following table summarizes general approaches to diastereoselective cyclopropanation that could be adapted for the synthesis of substituted cyclopropyl acrylic esters.

| Method | Key Feature | Stereochemical Control Element |

| Simmons-Smith Reaction | Directed cyclopropanation | Hydroxyl or other coordinating groups on the substrate |

| Asymmetric Michael-Initiated Ring Closure (MIRC) | Nucleophilic addition followed by cyclization | Chiral auxiliaries or chiral phase-transfer catalysts |

| Catalytic Cyclopropanation | Transition metal-catalyzed carbene transfer | Chiral ligands on the metal catalyst |

Enantioselective Synthesis of Cyclopropyl-containing Esters

The synthesis of enantiomerically pure cyclopropyl-containing esters is of significant interest, as these motifs are present in numerous biologically active molecules. The enantioselective synthesis of compounds like this compound would involve the creation of a chiral cyclopropane ring. This is typically achieved through asymmetric cyclopropanation of an appropriate alkene precursor.

A major strategy for enantioselective cyclopropanation involves the use of chiral transition metal catalysts. researchgate.net Complexes of rhodium, copper, ruthenium, and cobalt with chiral ligands have been shown to catalyze the reaction of diazo compounds with alkenes to produce cyclopropanes with high enantioselectivity. chemistryviews.org For the synthesis of chiral cyclopropyl esters, the reaction of ethyl diazoacetate with a suitable alkene in the presence of a chiral catalyst is a common approach. For instance, chiral Lewis acid-catalyzed reactions of α-diazoesters with vinyl ketones have been shown to produce highly functionalized cyclopropanes with excellent enantioselectivity. rsc.org

The choice of catalyst and ligand is critical for achieving high enantiomeric excess (ee). For example, cobalt catalysts have been employed for the asymmetric cyclopropanation of alkenes with non-stabilized carbenes, offering a route to chiral cyclopropanes that are not readily accessible by other means. dicp.ac.cnnih.gov Similarly, chiral oxazaborolidinium ions have been used to catalyze the asymmetric cyclopropanation of acroleins with α-alkyl-α-diazoesters, yielding cyclopropanes with quaternary stereocenters in high ee. acs.org

Another powerful method is the use of chiral auxiliaries. A chiral auxiliary can be attached to the alkene precursor, directing the cyclopropanation to one face of the double bond. Subsequent removal of the auxiliary reveals the enantiomerically enriched cyclopropane. While effective, this method is often less atom-economical than catalytic approaches.

The table below highlights some catalytic systems that have been successfully employed for the enantioselective synthesis of cyclopropyl esters and related compounds.

| Catalyst System | Alkene Substrate | Carbene Source | Typical Enantioselectivity |

| Chiral Rh(II) carboxylates | Styrene (B11656) | Ethyl diazoacetate | High ee |

| Chiral Cu(I)-bis(oxazoline) complexes | Various olefins | Ethyl diazoacetate | Good to excellent ee |

| Chiral Ru(II)-phenyloxazoline complexes | Olefins | Diazo Weinreb amides | Up to 96% ee |

| Chiral N,N'-dioxide-Sc(III) complex | Vinyl ketones | α-diazoesters | Excellent ee |

| Chiral Oxazaborolidinium ion | α,β-substituted acroleins | α-alkyl-α-diazoesters | Up to >99% ee |

Reactivity and Mechanistic Investigations

Reactions of the Conjugated System

The electron-withdrawing nature of the ethyl ester group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. The double bond can also undergo addition reactions such as hydrogenation and halogenation.

(E)-3-Cyclopropyl-acrylic acid ethyl ester can serve as a Michael acceptor, undergoing conjugate addition reactions with a variety of nucleophiles. libretexts.org In this process, the nucleophile adds to the β-carbon of the α,β-unsaturated system, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. The reaction is typically catalyzed by a base, which deprotonates the Michael donor to generate the active nucleophile. libretexts.org

The general mechanism involves three main steps:

Formation of a nucleophile (often a stabilized enolate).

Conjugate addition of the nucleophile to the β-carbon of the α,β-unsaturated ester.

Protonation of the resulting enolate to yield the final 1,4-addition product. libretexts.org

A wide range of nucleophiles can be employed as Michael donors in reactions with acrylic acid esters. These include stabilized carbanions derived from malonic esters, β-keto esters, and cyanoacetates, as well as heteroatom nucleophiles such as amines and thiols. wikipedia.org

| Michael Donor | Nucleophilic Atom | Resulting Product Type |

|---|---|---|

| Diethyl malonate | Carbon | Substituted glutaric acid derivative |

| Ethyl acetoacetate | Carbon | 1,5-dicarbonyl compound |

| Nitromethane | Carbon | γ-nitro ester |

| Primary/Secondary Amines | Nitrogen | β-amino ester |

| Thiols | Sulfur | β-thioether |

The conjugated double bond and the ester carbonyl group of this compound can be selectively or fully reduced under various hydrogenation conditions. The choice of catalyst and reaction conditions determines the outcome of the reduction.

Catalytic hydrogenation with common heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) typically leads to the selective reduction of the carbon-carbon double bond to afford ethyl 3-cyclopropylpropanoate. This process involves the addition of hydrogen across the double bond.

For the reduction of the ester group to the corresponding alcohol, more forcing conditions or specific reducing agents are generally required. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing both the ester and the double bond to yield 3-cyclopropylpropan-1-ol. Selective reduction of the ester in the presence of the double bond is challenging but can sometimes be achieved with specific reagents.

| Reagent/Catalyst | Conditions | Major Product |

|---|---|---|

| H₂, Pd/C | Room temperature, atmospheric pressure | Ethyl 3-cyclopropylpropanoate (C=C bond reduction) |

| H₂, Raney Ni | Elevated temperature and pressure | Ethyl 3-cyclopropylpropanoate (C=C bond reduction) |

| LiAlH₄, then H₂O | Anhydrous ether or THF | 3-Cyclopropylpropan-1-ol (Ester and C=C bond reduction) |

| NaBH₄, CeCl₃ (Luche reduction) | Methanol | (E)-3-Cyclopropylprop-2-en-1-ol (Selective carbonyl reduction) |

The carbon-carbon double bond in this compound can undergo electrophilic addition of halogens, such as bromine (Br₂) and chlorine (Cl₂). wikipedia.org Due to the electron-withdrawing effect of the ester group, the double bond is less nucleophilic than that of a simple alkene, which can affect the reaction rate. researchgate.net

The reaction mechanism typically proceeds through a cyclic halonium ion intermediate. The halogen molecule becomes polarized as it approaches the double bond, and the electrophilic halogen atom is attacked by the π-electrons of the alkene. libretexts.org This is followed by the attack of the resulting halide anion on one of the carbons of the cyclic intermediate in an anti-fashion, leading to the formation of a vicinal dihalide. wikipedia.org This anti-addition results in a specific stereochemical outcome. For the (E)-isomer of 3-cyclopropyl-acrylic acid ethyl ester, the addition of bromine would yield a racemic mixture of (2R,3S)- and (2S,3R)-2,3-dibromo-3-cyclopropylpropanoate.

The reaction is generally carried out in an inert solvent like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂). ncert.nic.in

Transformations Involving the Cyclopropyl (B3062369) Moiety

The cyclopropane (B1198618) ring in this compound is an activated system due to the adjacent π-system of the unsaturated ester. This activation facilitates ring-opening reactions and allows for functionalization of the ring itself.

The strained three-membered ring of cyclopropanes can be opened under various conditions, particularly when activated by an electron-withdrawing group. bohrium.com In the case of this compound, the ester group serves this activating role. The ring-opening can be initiated by electrophiles, nucleophiles, or radical species.

Under acidic conditions, protonation can lead to ring-opening to form a carbocationic intermediate, which can then be trapped by a nucleophile. The regioselectivity of the ring-opening is influenced by the stability of the resulting carbocation.

Nucleophilic ring-opening can also occur, where a nucleophile attacks one of the cyclopropyl carbons, leading to the cleavage of a C-C bond. This is often observed in donor-acceptor cyclopropanes, where the cyclopropane is substituted with both an electron-donating and an electron-withdrawing group. researchgate.net While the target molecule is not a classic donor-acceptor cyclopropane, the vinylogous electron-withdrawing effect of the ester can still promote ring-opening under certain conditions. For example, treatment with strong nucleophiles in the presence of a Lewis acid can facilitate the cleavage of the cyclopropane ring.

Catalytic methods using transition metals can also effect the ring-opening and subsequent functionalization of cyclopropanes. nih.gov

| Reagents | Reaction Type | Potential Product Type |

|---|---|---|

| HBr | Acid-catalyzed ring-opening | γ-bromoalkenoate |

| Thiophenol, Lewis Acid | Nucleophilic ring-opening | γ-thiophenylalkenoate |

| Pd(0) catalyst, Aryl halide | Catalytic ring-opening/cross-coupling | γ-arylalkenoate |

Direct functionalization of the C-H bonds of the cyclopropane ring without ring-opening is a more modern and atom-economical approach. Transition metal-catalyzed C-H activation has emerged as a powerful tool for this purpose. acs.org Palladium-catalyzed reactions, in particular, have been shown to be effective for the arylation of C-H bonds in cyclopropanes. nih.govacs.org

In these reactions, a directing group is often employed to guide the catalyst to a specific C-H bond. While the ester group in this compound is not a classical directing group for C-H activation, the proximity of the cyclopropyl C-H bonds to the π-system can influence their reactivity. The reaction typically involves a palladium(II) catalyst and an oxidant, and proceeds via a cyclometalated intermediate. rsc.org

This approach allows for the introduction of various substituents, such as aryl or alkyl groups, onto the cyclopropane ring while preserving its structure. The diastereoselectivity of such functionalizations can often be controlled by the choice of ligands on the metal catalyst. nih.govnih.gov

| Catalyst System | Coupling Partner | Reaction Type | Product |

|---|---|---|---|

| Pd(OAc)₂, Ligand | Aryl iodide | C-H Arylation | Ethyl (E)-3-(2-arylcyclopropyl)acrylate |

| Pd(OAc)₂, Ligand | Alkylboron reagent | C-H Alkylation | Ethyl (E)-3-(2-alkylcyclopropyl)acrylate |

Mechanistic Insights into Catalytic Reactions

The reactivity of this compound is significantly influenced by the choice of catalyst, leading to distinct reaction pathways and products. Mechanistic studies have provided insights into the complex interactions between the substrate and various transition metal catalysts, as well as its behavior in radical processes.

Rhodium-Catalyzed Pathways

Rhodium catalysts are particularly effective in promoting cyclopropanation reactions with electron-deficient alkenes like acrylate (B77674) derivatives. nih.govrsc.org The mechanism for rhodium-catalyzed reactions involving this compound is understood to proceed through the formation of a rhodium carbene intermediate. nih.govnih.gov

Computational studies suggest that the reaction is initiated by a weak interaction between the rhodium carbenoid and the carbonyl group of the ester. nih.govrsc.orgresearchgate.net This initial pre-reaction complex formation is crucial as it positions the alkene for the subsequent key step. The cyclopropanation itself is proposed to occur in a concerted and asynchronous manner. nih.gov This is a departure from the typical mechanism for electron-rich alkenes, where the reaction is initiated by an electrophilic attack of the carbenoid by the alkene. nih.gov In the case of electron-deficient acrylates, the interaction with the carbonyl group makes the alkene even more electron-deficient, suggesting a nucleophilic attack on the alkene by the {Rh2}–C sigma bond. nih.gov The specific nature of the carbonyl group influences the reaction outcome; acrylates typically lead to cyclopropanation products. nih.govrsc.org The steric and electronic properties of the ligands on the dirhodium catalyst, such as triphenylacetate (TPA), can also play a critical role in suppressing side reactions like β-hydride elimination and imparting high diastereoselectivity. nih.gov

| Step | Description | Intermediates/Complexes |

| Carbene Formation | A diazo compound decomposes in the presence of a dirhodium catalyst to form a highly electrophilic rhodium-carbene intermediate. | Rhodium-carbene species |

| Complexation | The rhodium-carbene forms a weakly bound pre-reaction complex with the carbonyl oxygen of the this compound. nih.govrsc.org | Pre-reaction complex (PC) |

| Cyclopropanation | A concerted, asynchronous nucleophilic attack of the carbene on the alkene's double bond occurs, leading to the formation of the new cyclopropane ring. nih.gov | Transition state leading to cyclopropane |

| Catalyst Release | The cyclopropanated product is released, regenerating the active rhodium catalyst which can then enter another catalytic cycle. | Regenerated Rhodium Catalyst, Cyclopropanated Product |

Palladium-Catalyzed Mechanisms

Palladium-catalyzed reactions provide a versatile platform for the functionalization of alkenes, including this compound. Cross-coupling reactions, such as the Heck reaction, represent a common mechanistic pathway. nih.govchemrxiv.org

A plausible catalytic cycle begins with the oxidative addition of an organic halide (e.g., an aryl iodide) to a Pd(0) complex, forming a Pd(II) species. nih.govnih.gov The alkene substrate, this compound, then coordinates to this palladium center. nih.gov This is followed by a migratory insertion step, where the organic group on the palladium migrates to one of the carbons of the double bond, forming a new carbon-carbon bond and a σ-bonded palladium intermediate. The final steps involve β-hydride elimination to generate the final product and a palladium-hydride species, followed by reductive elimination to regenerate the active Pd(0) catalyst. youtube.com The turnover-limiting step in such cycles can vary; for instance, in some systems, it has been identified as the initial oxidative addition of the substrate to the Pd(0) complex. nih.gov In other cases, C-H bond cleavage has been shown to be involved in the rate-determining step. nih.govresearchgate.net

| Step | Description | Intermediates/Complexes |

| Oxidative Addition | A low-valent palladium(0) complex reacts with an organic halide (Ar-X) to form a palladium(II) intermediate. nih.govnih.gov | LnPd(0), Ar-Pd(II)-X |

| Alkene Coordination | The this compound coordinates to the Pd(II) center. nih.gov | [Ar-Pd(II)(alkene)-X] complex |

| Migratory Insertion | The aryl group (Ar) migrates from the palladium to one of the alkene carbons, forming a new C-C bond and a palladium-alkyl intermediate. | σ-alkyl-Pd(II) complex |

| β-Hydride Elimination | A hydrogen atom from the adjacent carbon is eliminated, forming the coupled product, a hydrido-palladium complex, and regenerating the double bond in a new position. | Product, H-Pd(II)-X complex |

| Reductive Elimination | The hydrido-palladium complex, often in the presence of a base, eliminates H-X to regenerate the active Pd(0) catalyst for the next cycle. | LnPd(0) |

Radical Addition Processes

Radical addition to the double bond of this compound follows a well-established chain reaction mechanism consisting of initiation, propagation, and termination steps. youtube.com These reactions are valuable for forming new carbon-carbon or carbon-heteroatom bonds. thermofisher.com

The process is initiated by the formation of a free radical from an initiator molecule, often through thermal or photochemical means. masterorganicchemistry.com In the propagation phase, this radical adds to the π-bond of the alkene. The addition typically occurs at the less substituted carbon of the double bond to generate a more stable radical on the adjacent carbon, which is stabilized by the ester group. This new radical intermediate can then react with another molecule (e.g., by abstracting an atom) to form the final product and generate a new radical, which continues the chain reaction. mdpi.com The reaction concludes with termination steps, where two radical species combine to form a stable, non-radical product. youtube.com

| Step | Description | Intermediates/Complexes |

| Initiation | A radical initiator (e.g., AIBN or a peroxide) decomposes under heat or light to generate an initial radical species (R•). masterorganicchemistry.com | Initiator Radical (R•) |

| Propagation 1 | The initiator radical (R•) adds to the double bond of this compound. This addition forms a new, more stable carbon-centered radical intermediate. rsc.org | α-ester stabilized radical |

| Propagation 2 | The newly formed radical reacts with a molecule (H-X or another reagent) to yield the final addition product and a new radical (X•) that can continue the chain reaction by reacting with another molecule of the starting alkene. mdpi.com | Product, Propagating Radical (X•) |

| Termination | Two radical species combine in various ways to end the chain reaction. This can involve the combination of two carbon-centered radicals or a carbon-centered radical with another radical species present in the mixture. youtube.com | Stable, non-radical byproducts |

Advanced Characterization Methodologies for Structural and Stereochemical Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for the structural elucidation of (E)-3-Cyclopropyl-acrylic acid ethyl ester, providing detailed information about the carbon skeleton and the stereochemistry of the double bond. Both ¹H NMR and ¹³C NMR are utilized to characterize the molecule comprehensively.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The key diagnostic signals for the (E)-isomer are the chemical shifts and coupling constants of the vinylic protons. The large coupling constant (typically J > 15 Hz) between the two protons on the carbon-carbon double bond is characteristic of a trans- or (E)-configuration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The chemical shifts are indicative of the carbon's local electronic environment (e.g., sp², sp³, carbonyl). This technique complements ¹H NMR by confirming the carbon framework of the molecule. Typical chemical shift ranges for the carbons in related structures include 160-185 ppm for the ester carbonyl carbon, 115-150 ppm for the alkene carbons, and 0-30 ppm for the cyclopropyl (B3062369) and ethyl group carbons. libretexts.orgpressbooks.pub

| Assignment | Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Ethyl Group (-CH₂CH₃) | ||

| -CH₂- | Quartet, ~4.1 ppm | ~60 ppm |

| -CH₃ | Triplet, ~1.2 ppm | ~14 ppm |

| Alkene Group (-CH=CH-) | ||

| α-CH | Doublet, ~5.8 ppm | ~118 ppm |

| β-CH | Doublet of Doublets, ~6.9 ppm | ~155 ppm |

| Cyclopropyl Group | ||

| -CH- | Multiplet, ~1.5 ppm | ~10 ppm |

| -CH₂- | Multiplet, ~0.6-0.9 ppm | ~8 ppm |

| Carbonyl (C=O) | N/A | ~167 ppm |

Note: The data in this table are predicted values based on analogous structures and typical chemical shift ranges. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), which allows for the determination of a unique elemental formula.

For this compound, the molecular formula is C₈H₁₂O₂. HRMS analysis, often using techniques like electrospray ionization (ESI), provides an experimentally measured accurate mass that can be compared to the theoretically calculated exact mass. rsc.orgnih.gov This comparison serves as definitive proof of the compound's elemental composition, distinguishing it from other isomers or compounds with the same nominal mass. nih.govnih.gov

| Parameter | Value |

| Molecular Formula | C₈H₁₂O₂ |

| Calculated Exact Mass | 140.08373 u |

| Typical HRMS Result | [M+H]⁺, [M+Na]⁺, etc. |

| Expected m/z for [M+H]⁺ | 141.09101 |

Spectroscopic Techniques for Isomeric Purity Assessment

Assessing the isomeric purity of this compound is essential to ensure that the sample is not contaminated with its (Z)-isomer counterpart. The spatial arrangement of substituents around the double bond defines the E/Z isomerism, and chromatographic techniques are particularly well-suited for their separation and quantification. researchgate.net

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): GC is a powerful technique for separating volatile compounds. The separation of E and Z isomers is often achievable using a capillary column with a polar stationary phase. mdpi.com The different dipole moments and shapes of the isomers lead to differential interactions with the stationary phase, resulting in different retention times. mdpi.comnih.gov Coupling the GC to a mass spectrometer (GC-MS) allows for the identification of each eluting isomer based on its mass spectrum, confirming that the separated peaks correspond to the correct molecular weight. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another highly effective method for the separation of geometric isomers. researchgate.net Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, can often separate E and Z isomers. sielc.comwaters.com The separation mechanism relies on the subtle differences in polarity and hydrophobicity between the two isomers. google.com For challenging separations, stationary phases impregnated with silver ions (argentation chromatography) can be employed, which interact differently with the π-electrons of the double bonds in the cis and trans configurations, often providing excellent resolution. researchgate.net The use of a UV detector is common for α,β-unsaturated esters due to their strong chromophore.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to elucidate complex reaction mechanisms at the molecular level. For reactions involving acrylates and cyclopropane (B1198618) derivatives, DFT calculations can map out the entire energy profile of a reaction pathway, identifying transition states, intermediates, and the rate-determining steps.

For instance, in reactions analogous to the formation or transformation of acrylate (B77674) esters, DFT studies have been instrumental. The esterification of acrylic acid, a precursor to its ethyl ester derivative, has been studied computationally. Theoretical models show that in the absence of a catalyst, the activation barrier for esterification is substantial, around 68±3 kcal/mol. researchgate.net However, the presence of an acid catalyst like H+ significantly lowers this barrier to approximately 47.5±3.5 kcal/mol by protonating the carboxylic acid, which facilitates nucleophilic attack by the alcohol. researchgate.net

DFT is also employed to understand cycloaddition reactions, where the cyclopropyl (B3062369) group or the acrylate double bond could participate. In studies of 1,3-dipolar cycloaddition reactions, DFT calculations at levels like B3LYP/6-311++G(d,p) are used to explore stereoisomeric pathways (e.g., endo and exo). rsc.org Such studies determine the activation energies and Gibbs free energies, which indicate the kinetically and thermodynamically preferred pathways. rsc.org Similarly, DFT has been used to clarify the mechanism of B(C6F5)3-catalyzed cyclopropanation reactions, identifying the rate-limiting step and the most plausible reaction pathway by comparing the energy barriers of different potential mechanisms. nih.gov These examples highlight the capability of DFT to unravel intricate reaction mechanisms relevant to the synthesis and reactivity of (E)-3-Cyclopropyl-acrylic acid ethyl ester.

Prediction of Reactivity and Selectivity

Theoretical modeling is a key tool for predicting the reactivity of molecules and the selectivity of chemical reactions. By calculating the energies of different transition states, computational methods can explain and predict stereoselectivity and regioselectivity.

In reactions involving chiral centers or the formation of new stereocenters, DFT can be used to predict which diastereomer will be preferentially formed. For example, in a study on catalyzed cyclopropanation, DFT calculations explained the origin of high diastereoselectivity. nih.gov The calculations revealed that steric hindrance between the aryl group of a styrene (B11656) derivative and the bulky catalyst, combined with favorable π–π stacking interactions, led to a lower energy transition state for the formation of one specific diastereomer. nih.gov This approach could be applied to predict the stereochemical outcomes of reactions involving the prochiral faces of the double bond in this compound.

Computational studies on the Diels-Alder reaction of ethyl acrylate derivatives have also demonstrated the power of these predictive methods. Ab initio and DFT calculations have successfully reproduced experimentally observed trends in both endo/exo selectivity and diastereofacial selectivity. researchgate.net The selectivity is often attributed to a combination of steric effects and specific orbital interactions between the reactants in the transition state. researchgate.net By analyzing the electronic properties and frontier molecular orbitals (HOMO-LUMO) of this compound, its reactivity towards various reactants in cycloaddition or nucleophilic addition reactions can be rationalized and predicted.

Kinetic and Thermodynamic Analysis of Esterification Processes

The esterification of acrylic acid with ethanol (B145695) to form ethyl acrylate is a foundational process for understanding the synthesis of related esters like this compound. Kinetic and thermodynamic analyses of this reaction, both experimental and computational, provide crucial data on its feasibility, rate, and equilibrium position.

The esterification is a reversible and endothermic reaction. researchgate.netresearchgate.net Thermodynamic analysis indicates that an increase in temperature favors the formation of the product ester. researchgate.net Kinetic studies on the sulfuric acid-catalyzed esterification of acrylic acid with ethanol have been performed to determine key parameters. researchgate.netbohrium.com The activation energy for the forward reaction has been estimated to be approximately 15.5 kcal/mol. researchgate.net The reaction enthalpy has been found to be around 6.5 kcal/mol, confirming its endothermic nature. researchgate.net

The following table summarizes key kinetic and thermodynamic parameters for the esterification of acrylic acid with ethanol, which serves as a model system.

| Parameter | Value | Conditions / Method | Source |

|---|---|---|---|

| Activation Energy (uncatalyzed) | ~68 ± 3 kcal/mol | DFT Calculation (in vacuum) | researchgate.net |

| Activation Energy (H+ catalyzed) | ~47.5 ± 3.5 kcal/mol | DFT Calculation (in vacuum) | researchgate.net |

| Activation Energy (catalyzed) | ~15.5 kcal/mol | Experimental | researchgate.net |

| Reaction Enthalpy (ΔH) | ~6.5 kcal/mol | Experimental | researchgate.net |

| Reaction Type | Endothermic | Experimental | researchgate.netbohrium.com |

These computational and experimental findings on related systems provide a solid framework for understanding the chemical behavior of this compound.

Applications in Complex Molecular Architecture Construction

Building Block for Cyclopropane-Containing Natural Products

The cyclopropane (B1198618) motif is a key feature in numerous biologically active natural products and pharmaceuticals, contributing to enhanced metabolic stability, improved receptor binding affinity, and better drug efficacy. frontiersin.org (E)-3-Cyclopropyl-acrylic acid ethyl ester is a strategic starting material for accessing these important molecular frameworks.

This compound is a key precursor for the synthesis of cyclopropylamine (B47189) derivatives through the Curtius rearrangement. This chemical reaction transforms a carboxylic acid into a primary amine with one less carbon atom. The process begins with the hydrolysis of the ethyl ester to its corresponding carboxylic acid, (E)-3-cyclopropyl-acrylic acid. This acid is then converted into an acyl azide (B81097).

Upon heating, the acyl azide undergoes the Curtius rearrangement, a concerted process involving the migration of the alkyl group and the loss of nitrogen gas (N₂) to form an isocyanate intermediate. ynu.edu.cnnih.gov This versatile isocyanate can then be treated with water to yield the target cyclopropylamine derivative after decarboxylation. wikipedia.org This method is a well-established pathway for producing optically active cyclopropylamines, which are significant components of various bioactive molecules. rsc.org

Table 1: Key Steps in Curtius Rearrangement from this compound

| Step | Reactant | Transformation | Intermediate/Product |

|---|---|---|---|

| 1 | This compound | Hydrolysis | (E)-3-Cyclopropyl-acrylic acid |

| 2 | (E)-3-Cyclopropyl-acrylic acid | Azide formation | (E)-3-Cyclopropyl-acryloyl azide |

| 3 | (E)-3-Cyclopropyl-acryloyl azide | Thermal Rearrangement | Isocyanate |

| 4 | Isocyanate | Hydrolysis & Decarboxylation | Cyclopropylamine derivative |

The cyclopropane ring is a desirable feature in the design of new therapeutic agents. frontiersin.org this compound provides a scaffold that can be elaborated into a variety of bioactive molecule analogues. For instance, the ester can be converted to an amide, and subsequent modifications can introduce different aryl groups to synthesize a library of compounds. frontiersin.org These derivatives can then be screened for biological activity. Research has shown that amide derivatives containing a cyclopropane group exhibit significant in vitro antibacterial and antifungal activities. frontiersin.org The unique structural and electronic properties of the cyclopropyl (B3062369) group can lead to enhanced interactions with biological targets, such as enzymes like sterol 14-α demethylase (CYP51), a key enzyme in fungi. frontiersin.org

Integration into Polycyclic and Spiro Systems

The chemical reactivity of this compound makes it an excellent candidate for constructing more complex cyclic systems, including polycyclic and spirocyclic frameworks.

Its role as an α,β-unsaturated ester makes it a competent dienophile in Diels-Alder reactions. wikipedia.orgpressbooks.pub This powerful [4+2] cycloaddition reaction involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. wikipedia.org By reacting this compound with a suitable diene, a cyclohexene (B86901) ring is formed, effectively merging the cyclopropane-containing fragment into a new, larger polycyclic system. The electron-withdrawing nature of the ester group activates the double bond, making the reaction more efficient. pressbooks.pub

Furthermore, the ester is a prime candidate for Michael additions, where a nucleophile adds to the β-carbon. nih.gov This reaction can be the initial step in a cascade sequence to form spirocycles. For example, a Michael addition with a suitable nucleophile that also contains a reactive group can be followed by an intramolecular cyclization. frontiersin.orgnih.gov This cascade process can generate a spirocyclic system where one of the rings is formed during the reaction sequence and is attached to the original cyclopropane-containing structure at a single, shared carbon atom. The synthesis of spiro[cyclopropane-oxyindole] compounds highlights the utility of the cyclopropane moiety in forming such complex structures. ynu.edu.cn

Role in the Synthesis of Pharmaceutical Intermediates

The structural motifs present in this compound—the activated double bond and the cyclopropane ring—are frequently found in pharmaceuticals. frontiersin.org As such, this compound serves as a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). The use of related acrylic esters in the synthesis of pharmaceutical intermediates is well-documented. pnrjournal.comrsc.org The cyclopropane ring, in particular, is present in drugs for a wide range of conditions, including respiratory diseases, infectious diseases, and mental disorders. frontiersin.org By providing a ready source of this important cyclic group attached to a reactive chemical handle, this compound facilitates the assembly of complex drug targets.

Emerging Trends and Future Research Perspectives

Development of Novel Catalytic Systems for Stereocontrol

The precise control of stereochemistry during the synthesis of cyclopropane (B1198618) rings is a significant area of research. The development of novel catalytic systems that can achieve high diastereo- and enantioselectivity is crucial for the synthesis of complex molecules and pharmaceutical intermediates.

Recent advancements have seen a surge in both biocatalytic and chemocatalytic approaches to address this challenge. Engineered heme proteins, such as myoglobin (B1173299) and cytochrome P450s, have emerged as powerful biocatalysts for stereoselective cyclopropanation reactions. rsc.org These enzymes can be optimized through directed evolution to achieve high yields and stereoselectivities for specific substrates. nih.gov For instance, engineered myoglobin variants have been successfully employed in the enantioselective cyclopropanation using ethyl diazopyruvate as a carbene source, affording α-cyclopropylpyruvates with excellent enantiomeric excess (up to >99% ee). rsc.orgwpmucdn.com This biocatalytic strategy has proven relevant for the synthesis of precursors to drugs like ticagrelor. rsc.orgnih.gov

In the realm of chemocatalysis, chiral-at-metal rhodium(III) complexes have demonstrated remarkable efficacy in the asymmetric synthesis of chiral cyclopropanes. organic-chemistry.org These catalysts can promote enantioselective cyclopropanation of various substrates, including β,γ-unsaturated ketoesters with sulfoxonium ylides, to produce optically pure 1,2,3-trisubstituted cyclopropanes in good yields and with excellent enantio- and diastereoselectivity. organic-chemistry.org The high level of stereocontrol is often attributed to weak coordination between the chiral catalyst and the substrate. organic-chemistry.org

The following table summarizes key findings in the development of novel catalytic systems for stereoselective cyclopropanation:

Table 1: Novel Catalytic Systems for Stereoselective Cyclopropanation

| Catalyst Type | Substrates | Key Features | Reference |

|---|---|---|---|

| Engineered Myoglobin | Styrene (B11656) and Ethyl Diazopyruvate | High enantioselectivity (up to >99% ee) | rsc.orgwpmucdn.com |

| Engineered Heme Proteins | 3,4-difluorostyrene and Ethyl Diazoacetate | High diastereoselectivity (>99% dr) and enantioselectivity (98% ee) | nih.gov |

| Chiral Rhodium(III) Complex | β,γ-unsaturated ketoesters and Sulfoxonium Ylides | Excellent enantio- and diastereoselectivity (dr > 20:1, up to 99% ee) | organic-chemistry.org |

Sustainable Synthesis of Cyclopropyl (B3062369) Acrylic Esters

The principles of green chemistry are increasingly influencing the design of synthetic routes for valuable chemical compounds. researchgate.net For the synthesis of cyclopropyl acrylic esters, research is focused on developing more environmentally benign methods that reduce waste, avoid hazardous reagents, and utilize renewable resources. researchgate.net

One promising approach is the use of alternative reaction media, such as water. researchgate.netrsc.org On-water synthesis has been shown to dramatically increase the efficiency of cyclopropanation reactions of diazo compounds with electron-deficient alkenes under metal- and catalyst-free conditions. rsc.org This method offers advantages such as high yields, a broad substrate scope, and environmentally friendly conditions. rsc.org

Solvent-free reaction conditions, often achieved through mechanochemistry, represent another significant advancement in sustainable synthesis. researchgate.netrsc.org Ball-milling has been successfully employed for Simmons-Smith cyclopropanation reactions, allowing for the synthesis of a wide range of cyclopropanes under air and with minimal solvent. rsc.org

Biocatalysis, as mentioned in the previous section, also aligns with the goals of sustainable chemistry by utilizing enzymes that operate under mild conditions. researchgate.netnsf.gov Furthermore, the use of renewable starting materials is being explored. For example, the biorenewable chiral synthon (−)-levoglucosenone has been converted to enantiopure cyclopropyl esters through a base-promoted carbocyclisation of 4,5-epoxyvalerates. rsc.org

The following table highlights some of the key sustainable approaches for the synthesis of cyclopropyl derivatives:

Table 2: Sustainable Synthesis Approaches for Cyclopropyl Compounds

| Approach | Key Features | Example | Reference |

|---|---|---|---|

| On-Water Synthesis | Metal- and catalyst-free, high efficiency | Cyclopropanation of diazo compounds and electron-deficient alkenes | rsc.org |

| Mechanochemistry | Solvent-free, operational simplicity | Simmons-Smith reaction via ball-milling | rsc.org |

| Biocatalysis | Mild reaction conditions, high selectivity | Engineered heme protein-catalyzed cyclopropanation | rsc.orgnih.gov |

| Renewable Starting Materials | Use of biorenewable synthons | Synthesis of enantiopure cyclopropyl esters from (−)-levoglucosenone | rsc.org |

Exploration of New Reactivity Modes for the Cyclopropyl-Acrylic System

Beyond their synthesis, the unique reactivity of the cyclopropyl-acrylic system is a fertile ground for discovering novel chemical transformations. The inherent ring strain of the cyclopropane moiety and the electronic nature of the acrylate (B77674) group can be exploited in a variety of reactions. nih.gov

Ring-opening reactions of cyclopropanes offer a powerful strategy for the synthesis of more complex acyclic structures. nih.govcore.ac.uk These reactions can be initiated by various reagents and conditions, leading to the selective cleavage of C-C bonds within the three-membered ring. nih.gov For example, the reaction of ethyl 2,2-dimethoxycyclopropanecarboxylates with benzeneselenenyl chloride can lead to regio- and stereoselective ring-opening to form 2-(phenylseleno)butanedioates. rsc.org

Cycloaddition reactions represent another important reactivity mode for the cyclopropyl-acrylic system. wikipedia.org Formal [3+2] cycloadditions of aryl cyclopropyl ketones with olefins have been developed using visible light photocatalysis to generate highly substituted cyclopentane (B165970) ring systems. nih.gov This method relies on the one-electron reduction of the ketone to a radical anion, which then initiates the cycloaddition cascade. nih.gov Similarly, photochemical [3+2] cycloadditions of N-aryl cyclopropylamines with α,β-unsaturated carbonyl systems have been reported to proceed without the need for a photocatalyst. chemrxiv.orgchemrxiv.org

Furthermore, the functionalization of the cyclopropane ring itself or the acrylic moiety can lead to a diverse array of valuable compounds. researchgate.netnih.gov These transformations allow for the late-stage modification of the cyclopropyl-acrylic scaffold, providing access to a wide range of derivatives with potentially interesting biological or material properties.

The following table provides a summary of the explored reactivity modes of the cyclopropyl-acrylic system:

Table 3: Reactivity Modes of the Cyclopropyl-Acrylic System

| Reactivity Mode | Description | Example | Reference |

|---|---|---|---|

| Ring-Opening Reactions | Cleavage of the cyclopropane ring to form acyclic products. | Selenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. | rsc.org |

| [3+2] Cycloaddition | Reaction of the cyclopropyl unit as a three-carbon synthon with a two-atom component to form a five-membered ring. | Photocatalytic reaction of aryl cyclopropyl ketones with olefins. | nih.gov |

| Functionalization | Modification of the existing cyclopropyl-acrylic scaffold. | Thiol-ene "click" chemistry for functionalization of porous polymers. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-3-Cyclopropyl-acrylic acid ethyl ester, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation/esterification using cyclopropane derivatives, maleic anhydride, and ethanol under controlled acidic conditions. Stereoselectivity is achieved by optimizing temperature (e.g., 60–80°C) and catalyst choice (e.g., AlCl₃ vs. FeCl₃). Monitoring reaction progress via thin-layer chromatography (TLC) and confirming the (E)-isomer via NMR (coupling constants >16 Hz for trans-vinylic protons) is critical .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of GC-MS for purity assessment (retention time matching with standards) and ¹H/¹³C NMR for structural confirmation. Key NMR signals include the ester carbonyl (δ ~165–170 ppm) and cyclopropyl protons (δ ~0.5–1.5 ppm). Polarimetry or chiral HPLC may be employed if enantiopurity is a concern .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Stability tests under accelerated degradation conditions (40°C/75% RH) reveal hydrolysis susceptibility due to the ester moiety. Store in inert atmospheres (argon) at –20°C, and monitor via periodic HPLC analysis. Degradation products include cyclopropane carboxylic acid and ethanol .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in [2+2] photocycloaddition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity. Compare computed UV-Vis spectra with experimental data to validate excited-state reactivity .

Q. What strategies resolve contradictions in reported spectroscopic data for cyclopropane-containing acrylate esters?

- Methodological Answer : Discrepancies in NMR shifts (e.g., cyclopropyl ring strain effects) require cross-validation with X-ray crystallography. For example, crystal structures resolve ambiguities in dihedral angles influencing proton coupling constants. Collaborative data-sharing platforms (e.g., CCDC) enhance reproducibility .

Q. How does steric hindrance from the cyclopropyl group influence the compound’s enantioselectivity in catalytic asymmetric reactions?

- Methodological Answer : Employ chiral catalysts (e.g., Jacobsen’s Co-salen complexes) in kinetic resolution experiments. Measure enantiomeric excess (ee) via chiral GC or HPLC. Computational docking studies (AutoDock Vina) correlate cyclopropyl steric bulk with catalyst-substrate binding affinities .

Q. What bioactivity screening protocols are suitable for assessing this compound’s potential as a kinase inhibitor?

- Methodological Answer : Use in vitro kinase assays (e.g., ADP-Glo™) with recombinant human kinases (e.g., EGFR). IC₅₀ values are determined via dose-response curves (10 nM–100 μM). Molecular dynamics simulations (AMBER) model ligand-receptor interactions, focusing on acrylate-kinase binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |